2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N7O2S2 and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel hybrid molecule that incorporates multiple pharmacophoric elements known for their biological activities. This article explores its biological activity based on recent findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N6O2S2, and it features significant structural components:
- Benzo[d]imidazole : Known for its anticancer and antimicrobial properties.
- 1,3,4-Oxadiazole : Exhibits a broad spectrum of biological activities including anticancer and antimicrobial effects.
- Thiadiazole : Associated with various pharmacological effects including anti-inflammatory and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A series of 1,3,4-oxadiazole-benzimidazole derivatives were synthesized and tested against five cancer cell lines (A549, MCF-7, C6, HepG2, HeLa) using the MTT assay. The results indicated promising cytotoxic activities with IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 12.5 |
Compound B | MCF-7 | 8.9 |
Compound C | HepG2 | 15.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies have shown that 1,3,4-oxadiazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Other Pharmacological Activities
The compound's structural components suggest potential for various other biological activities:
- Anti-inflammatory Effects : Thiadiazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of electron-donating groups enhances the antioxidant capacity of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC .
- Cell Cycle Arrest : Studies indicate that compounds with benzimidazole structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have contributed to understanding the biological profile of this compound:
- Cytotoxicity Study : A study involving the synthesis of various derivatives highlighted that modifications on the oxadiazole ring could significantly enhance cytotoxicity against specific cancer types .
- Antimicrobial Testing : Another research focused on evaluating the antimicrobial efficacy of similar compounds against clinical isolates demonstrated that structural variations can lead to improved activity profiles .
Eigenschaften
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S2/c1-9-20-22-15(27-9)19-13(24)8-26-16-23-21-14(25-16)7-6-12-17-10-4-2-3-5-11(10)18-12/h2-5H,6-8H2,1H3,(H,17,18)(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWFSHQVHRAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.